N,N-Diallyl-2-amino-3-methylbutanamide
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3 |
InChI Key |
FSHNYEFUSFUQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC=C)CC=C)N |
Origin of Product |
United States |
Preparation Methods
N,N-Diallylation of the Amino Group
The key step in preparing this compound is the diallylation of the amino group. This is typically achieved by:
- Reacting the free amine or amide intermediate with allyl chloride or allyl bromide.
- Using a suitable base or catalyst to facilitate nucleophilic substitution on the nitrogen.
- Solvents such as dimethylformamide (DMF) or alcohols are commonly used.
A closely related preparation method for N,N-diallyl-5-methoxytryptamine hydrochloride (a structurally similar diallylated amine) involves:
- Using 5-methoxytryptamine as the starting amine.
- Performing the substitution reaction with allyl chloride in DMF solvent.
- Employing an organic amine immobilized catalyst to enhance reaction efficiency and simplify post-reaction processing.
- After substitution, adding isopropanol (IPA) and then hydrochloric acid to form the hydrochloride salt.
- This method achieves high purity (≥98%) and good yield (≥88%) and allows catalyst recycling, reducing cost and environmental impact.
By analogy, a similar approach can be applied to this compound:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino intermediate + Allyl chloride | DMF solvent, organic amine immobilized catalyst | Nucleophilic substitution on amino nitrogen |
| Post-reaction treatment | Addition of IPA, then HCl | Formation of hydrochloride salt, purification |
Formation of Hydrochloride Salt
- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This improves compound stability, crystallinity, and handling.
- Typical conditions involve dissolving the free base in an appropriate solvent and adding concentrated HCl under controlled temperature (e.g., room temperature to 80 °C).
- The salt is then isolated by filtration or crystallization.
Comparative Table of Preparation Parameters
| Preparation Step | Typical Reagents/Conditions | Temperature Range | Catalysts/Notes | Yield/Purity |
|---|---|---|---|---|
| Amino acid amide synthesis | Diethyl malonate derivatives, sodium methylate, alcohol solvents | -15 to 25 °C | Hydrogenation catalysts (Ni, Pd/C, Ru/C) | Moderate to high yield |
| N,N-Diallylation | Allyl chloride, DMF solvent, organic amine immobilized catalyst | Room temp to 50 °C | Immobilized organic amine catalyst, recyclable | ≥88% yield, ≥98% purity (analogous compound) |
| Hydrochloride salt formation | Concentrated HCl, IPA addition | Room temp to 85 °C | Salt formation, crystallization | High purity, stable salt |
Research Findings and Notes
- The use of immobilized organic amine catalysts in the diallylation step significantly improves reaction efficiency and simplifies purification, as demonstrated in related diallyl amine syntheses.
- Hydrogenation catalysts such as Raney nickel or palladium on carbon are effective for reducing nitro precursors to amines in amino acid synthesis steps.
- Acid hydrolysis and salt formation steps require careful temperature control to optimize yield and purity.
- The preparation methods are adaptable for scale-up due to catalyst recyclability and environmentally friendlier solvents and reagents.
- No direct commercial synthesis protocols are widely published, but the combination of amino acid synthesis, diallylation, and salt formation is a standard approach.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid
Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Interacting with cellular receptors to trigger specific biological responses
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N,N-Diallyl-2-amino-3-methylbutanamide, enabling comparative analysis of substituent effects and applications:
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide and (2S)-Isomer
- Structure : Features a phenylmethyl (benzyl) group on the amide nitrogen and a 3,3-dimethyl backbone. The stereocenter at the 2-position distinguishes the (2R) and (2S) isomers.
- Key Properties: Molecular Weight: 220.31 g/mol CAS RN: 268556-62-3 (R-isomer), 207121-91-3 (S-isomer) Applications: Utilized as chiral building blocks in asymmetric synthesis.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide core with a 3-methyl substituent and an N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Properties: Molecular Weight: 207.27 g/mol CAS RN: Not provided in evidence. Applications: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, making it valuable in organic synthesis .
Hypothetical Comparison with this compound
- Backbone Differences: The 3-methylbutanamide backbone may confer greater conformational flexibility compared to the rigid benzamide core.
- Reactivity : Allyl groups could enable thiol-ene click chemistry or Diels-Alder reactions, whereas the hydroxy-dimethyl group in ’s compound facilitates metal coordination.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent-Driven Reactivity: Allyl groups in this compound may enhance its utility in polymer networks, whereas phenylmethyl or hydroxy-dimethyl substituents favor enantioselective or catalytic applications, respectively.
Stereochemical Influence: The (2R) and (2S) isomers in highlight the role of chirality in synthetic pathways, suggesting that the stereochemistry of this compound could similarly impact its reactivity.
Directing Groups : The N,O-bidentate group in ’s compound underscores the importance of functional group design for catalytic applications—a property that could be engineered into the target compound via structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
